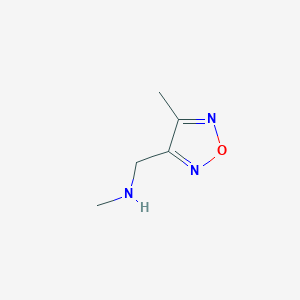

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Description

BenchChem offers high-quality N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIQDRNNXDSBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409442 | |

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588730-16-9 | |

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Predicting the Mechanism of Action of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Abstract

This technical guide outlines a comprehensive, in silico workflow to predict the mechanism of action (MoA) for the novel chemical entity, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. In the absence of empirical data for this specific molecule, we leverage the known pharmacological landscape of the 1,2,5-oxadiazole (furazan) scaffold to construct a robust, multi-tiered computational strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities. We will detail a systematic approach encompassing initial physicochemical and pharmacokinetic profiling, target identification through advanced cheminformatics, rigorous validation of predicted targets via molecular docking, and contextualization of these findings within broader biological pathways. The methodologies described herein are designed to be self-validating, providing a scientifically rigorous framework for generating testable hypotheses and guiding future experimental investigation.

Introduction: The Enigma of a Novel Furazan Derivative

The 1,2,5-oxadiazole, or furazan, ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and vasodilatory effects[1][2]. The unique electronic properties of the furazan ring also make it a valuable bioisostere for ester and amide groups, often enhancing metabolic stability[2][3][4][5]. The subject of this guide, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, is a novel compound for which no biological data currently exists in the public domain. Its structure, featuring a methylated amine substituent, suggests potential interactions with a variety of biological targets, particularly within the central nervous system (CNS) given the prevalence of such motifs in neuroactive compounds.

Predicting the MoA of a novel compound is a critical step in early drug discovery. A well-defined MoA can inform lead optimization, predict potential toxicities, and identify patient populations most likely to respond to a therapeutic intervention. Given the cost and time associated with traditional experimental screening, a robust in silico approach provides an efficient and data-driven strategy to generate initial hypotheses. This guide presents a logical and technically detailed workflow to elucidate the probable MoA of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

A Multi-Tiered Computational Workflow for MoA Prediction

Our proposed workflow is a sequential and iterative process designed to progressively refine our understanding of the compound's biological activity. Each stage builds upon the findings of the previous one, creating a cohesive and self-validating analytical cascade.

Phase 1: Foundational Analysis - In Silico ADMET & Physicochemical Profiling

Causality: Before investigating potential biological targets, it is crucial to understand the drug-like properties of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile helps to assess its developability and potential for reaching its site of action in vivo. For instance, predicting blood-brain barrier (BBB) penetration is critical if we hypothesize CNS activity[6][7][8][9][10].

Experimental Protocol:

-

Structure Preparation: The 2D structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine will be drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Energy minimization will be performed using a suitable force field (e.g., MMFF94).

-

ADMET Prediction: The prepared structure will be submitted to a comprehensive in silico ADMET prediction platform.

-

Parameters to Analyze:

-

Physicochemical Properties: Molecular Weight, LogP, LogD, Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors.

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion: Renal clearance prediction.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Data Presentation:

| Property | Predicted Value | Acceptable Range for CNS Drugs |

| Molecular Weight | [Predicted Value] | < 450 Da |

| LogP | [Predicted Value] | 1 - 4 |

| Polar Surface Area | [Predicted Value] | < 90 Ų |

| H-Bond Donors | [Predicted Value] | ≤ 3 |

| H-Bond Acceptors | [Predicted Value] | ≤ 7 |

| BBB Penetration | [Predicted Value (e.g., Yes/No)] | Yes |

| hERG Inhibition | [Predicted Value (e.g., Low/High Risk)] | Low Risk |

Note: The values in the table will be populated upon running the in silico prediction.

Phase 2: Target Identification - In Silico Target Fishing

Causality: With a foundational understanding of the compound's properties, we can now search for potential protein targets. Target fishing methods leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar proteins. This approach allows us to cast a wide net and identify a range of potential targets from vast biological databases.

Experimental Protocol:

-

Database Selection: We will utilize multiple, complementary databases to ensure comprehensive coverage.

-

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions[14][15].

-

PubChem: A public repository of small molecules and their biological activities[14][16][17].

-

DrugBank: A comprehensive resource that combines detailed drug data with drug target information[14][18].

-

-

Similarity Searching:

-

Method: 2D fingerprint-based similarity searching (e.g., Tanimoto coefficient).

-

Query: The 2D structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

-

Threshold: A Tanimoto similarity threshold of ≥ 0.7 will be used to identify structurally similar compounds with known biological targets.

-

-

Target Prioritization: The identified targets will be ranked based on:

Phase 3: Target Validation & Refinement - Molecular Docking Studies

Causality: Target fishing provides a list of potential targets, but it does not confirm a direct interaction. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction[22][23][24]. This allows us to validate the hypotheses generated in Phase 2 and gain insights into the specific binding interactions.

Experimental Protocol:

-

Protein Preparation:

-

The 3D structures of the top-ranked protein targets from Phase 2 will be obtained from the Protein Data Bank (PDB).

-

Structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

-

Ligand Preparation:

-

The 3D structure of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine will be prepared by assigning partial charges and defining rotatable bonds.

-

-

Docking Simulation:

-

Software: A well-validated docking program such as AutoDock Vina, Glide, or GOLD will be used[22][23][24][25].

-

Procedure: The ligand will be docked into the defined binding site of each target protein. For targets with no known co-crystallized ligand, blind docking may be performed to identify potential binding pockets.

-

Scoring: The resulting binding poses will be evaluated using a scoring function to estimate the binding affinity (e.g., kcal/mol).

-

-

Interaction Analysis:

-

The top-scoring poses will be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

Data Presentation:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Target 1] | [PDB ID] | [Score] | [e.g., TYR123, PHE45, SER67] |

| [Target 2] | [PDB ID] | [Score] | [e.g., ASP89, LEU101, TRP112] |

| [Target 3] | [PDB ID] | [Score] | [e.g., HIS234, VAL56, ILE78] |

Note: This table will be populated with the results of the molecular docking simulations.

Phase 4: Biological Contextualization - Pathway & Network Analysis

Causality: Identifying and validating a protein target is a significant step, but understanding its role in the broader biological context is essential for predicting the overall physiological effect of the compound. Pathway analysis allows us to map the validated targets to specific signaling pathways and biological networks, providing a systems-level view of the potential MoA.

Experimental Protocol:

-

Input Data: The list of high-confidence, validated targets from the molecular docking studies will be used as input.

-

Pathway Analysis Tools:

-

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system[26][27].

-

Reactome: A free, open-source, curated and peer-reviewed pathway database[26][28].

-

Ingenuity Pathway Analysis (IPA): A commercial software that helps researchers analyze and understand complex 'omics data[29][30].

-

-

Analysis:

-

Over-Representation Analysis (ORA): To identify pathways that are significantly enriched with the validated protein targets.

-

Network Construction: To visualize the interactions between the target proteins and other cellular components, revealing potential downstream effects.

-

-

Hypothesis Generation: Based on the enriched pathways and network topology, we will formulate specific, testable hypotheses about the MoA of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. For example, if the targets are enriched in a specific neurotransmitter signaling pathway, we would hypothesize that the compound modulates that pathway.

Conclusion: Synthesizing a Predictive MoA and Guiding Future Research

This in-depth technical guide has detailed a systematic and scientifically grounded computational workflow for predicting the mechanism of action of the novel compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine. By integrating in silico ADMET profiling, comprehensive target fishing, rigorous molecular docking, and insightful pathway analysis, we can move from a simple chemical structure to a set of well-defined, testable hypotheses regarding its biological function.

The successful execution of this workflow will yield a prioritized list of potential protein targets, an understanding of the specific molecular interactions driving binding, and a systems-level perspective on the biological pathways likely to be modulated. This information is invaluable for guiding subsequent experimental validation, including in vitro binding assays, cell-based functional assays, and ultimately, in vivo studies. This predictive approach, therefore, serves as a crucial first step in the long and complex journey of drug discovery and development, enabling a more rational and efficient allocation of resources towards the most promising avenues of research.

References

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. [Link]

-

Reactome Pathway Database. (n.d.). Reactome. Retrieved January 28, 2026, from [Link]

-

DeepOrigin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. DeepOrigin. Retrieved January 28, 2026, from [Link]

-

Gerebtsov, N., et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. [Link]

-

The Scripps Research Institute. (n.d.). AutoDock. Retrieved January 28, 2026, from [Link]

-

Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Neovarsity. [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. [Link]

-

Masand, V. H., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 30, 100322. [Link]

-

Wager, T. T., et al. (2016). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Pharmacology, 7, 243. [Link]

-

QIAGEN. (n.d.). QIAGEN Ingenuity Pathway Analysis (IPA). QIAGEN Digital Insights. Retrieved January 28, 2026, from [Link]

-

Sharma, P., & Kumar, V. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s), S26-S45. [Link]

-

Ghose, A. K., et al. (2012). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Journal of Computer-Aided Molecular Design, 26(1), 107-120. [Link]

-

Salmaso, V., & Moro, S. (2018). Software for molecular docking: a review. Expert Opinion on Drug Discovery, 13(4), 285-300. [Link]

-

Kaushik, N., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 12(1), 15. [Link]

-

Pender, A. M., et al. (2017). A Review of Pathway-Based Analysis Tools That Visualize Genetic Variants. Frontiers in Genetics, 8, 179. [Link]

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved January 28, 2026, from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Retrieved January 28, 2026, from [Link]

-

Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific. Retrieved January 28, 2026, from [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(9), 3647-3658. [Link]

-

ResearchGate. (2015). Which is the best software for protein-ligand docking? ResearchGate. [Link]

-

Gupta, A., et al. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. [Link]

-

Taylor & Francis Online. (2025). Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? Expert Opinion on Drug Discovery. [Link]

-

Molelixir Informatics. (2025, August 7). Top 10 Bioinformatics Tools for Protein Network & Pathway Analysis. YouTube. [Link]

-

ResearchGate. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ResearchGate. [Link]

-

CCDC. (n.d.). Protein–Ligand Docking with GOLD. The Cambridge Crystallographic Data Centre. Retrieved January 28, 2026, from [Link]

-

Synthesis and evaluation of pharmacological activities of oxadiazoles, triazoles. (2024). ResearchGate. [Link]

-

ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]

-

ResearchGate. (n.d.). PMI profiles of the DrugBank, PubChem, ChEMBL and ZINC databases using... ResearchGate. Retrieved January 28, 2026, from [Link]

-

Dr. BioTech. (2024, November 24). PubChem database for drug discovery. YouTube. [Link]

-

ResearchGate. (2014). Pathway-Based Analysis Tools for Complex Diseases: A Review. ResearchGate. [Link]

-

ResearchGate. (2012). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3, 600-604. [Link]

-

Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 28(14), 5433. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 8. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 12. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. neovarsity.org [neovarsity.org]

- 15. ChEMBL - ChEMBL [ebi.ac.uk]

- 16. tandfonline.com [tandfonline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. wisdomlib.org [wisdomlib.org]

- 22. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 23. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Home - Reactome Pathway Database [reactome.org]

- 29. Ingenuity Pathway Analysis | QIAGEN Digital Insights [digitalinsights.qiagen.com]

- 30. A Review of Pathway-Based Analysis Tools That Visualize Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 1,2,5-Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the heterocyclic compounds that have garnered significant attention, the 1,2,5-oxadiazole, or furazan, nucleus has emerged as a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth exploration of 1,2,5-oxadiazole derivatives, offering a technical overview of their synthesis, a comprehensive review of their diverse pharmacological applications, and detailed insights into their mechanisms of action. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile scaffold.

The 1,2,5-Oxadiazole Scaffold: Physicochemical Properties and Synthetic Strategies

The 1,2,5-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement of heteroatoms imparts distinct physicochemical properties, including metabolic stability and the capacity for its N-oxide counterpart, furoxan, to act as a nitric oxide (NO) donor under physiological conditions. The electron-withdrawing nature of the 1,2,5-oxadiazole ring also influences the properties of appended functional groups, making it a valuable component in the design of targeted therapeutics.

General Synthetic Approaches

The synthesis of the 1,2,5-oxadiazole ring is most commonly achieved through the cyclization of α-dioximes. A variety of reagents and conditions can be employed for this transformation, each with its own advantages and limitations.

A prevalent method for the synthesis of 1,2,5-oxadiazoles involves the cyclodehydration of α-dioximes. This can be achieved using a range of dehydrating agents. For the synthesis of 1,2,5-oxadiazole N-oxides (furoxans), a common starting point is the reaction of an alkene with a nitrating agent. For instance, the reaction of a substituted styrene with an aqueous sodium nitrite solution in acetic acid can yield a mixture of furoxan regioisomers.[1]

Diagrammatic Representation of a General Synthetic Pathway to 1,2,5-Oxadiazole Derivatives:

Caption: General synthetic route to 1,2,5-oxadiazoles from α-diketones.

Exemplary Synthetic Protocol: Synthesis of 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole

To provide a tangible and reproducible example, the following is a step-by-step protocol for the synthesis of a representative 1,2,5-oxadiazole derivative. This protocol is a self-validating system, where successful execution and characterization of the product confirm the viability of the methodology.

Step 1: Synthesis of 4,4'-Anisil (α-Diketone)

-

To a solution of anisole (2 equivalents) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1 equivalent) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4,4'-anisil.

Step 2: Synthesis of 4,4'-Anisil Dioxime (α-Dioxime)

-

Dissolve 4,4'-anisil (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.2 equivalents).

-

Reflux the mixture for 2-3 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4,4'-anisil dioxime.

Step 3: Synthesis of 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole

-

Suspend 4,4'-anisil dioxime (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a dehydrating agent, for example, heating in the presence of a base like potassium hydroxide.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole.

The Pharmacological Versatility of 1,2,5-Oxadiazole Derivatives

The 1,2,5-oxadiazole scaffold has been incorporated into a wide array of molecules exhibiting significant biological activities. This section will delve into their most prominent therapeutic applications, supported by quantitative data and mechanistic insights.

Anticancer Activity

A substantial body of research has focused on the development of 1,2,5-oxadiazole derivatives as potent anticancer agents.[2][3] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often with promising selectivity.[4]

Table 1: Antiproliferative Activity of Selected 1,2,5-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | HCT-116 (Colon) | <20 | [5] |

| Derivative 2 | HeLa (Cervical) | <20 | [5] |

| 12b | HepG-2 (Liver) | 11.5 | [6] |

| 12b | A2780CP (Ovarian) | 11.6 | [6] |

| 12b | MDA-MB-231 (Breast) | 13 | [6] |

| 4h | A549 (Lung) | <0.14 | [4] |

| 4i | A549 (Lung) | 1.59 | [4] |

| 4l | A549 (Lung) | 1.80 | [4] |

2.1.1. Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 1,2,5-oxadiazole derivatives are often attributed to their ability to interfere with critical cellular processes, including DNA replication and cell cycle progression.

-

Topoisomerase Inhibition: Several 1,2,5-oxadiazole derivatives have been identified as inhibitors of topoisomerase I and II.[2][5] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

-

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 1,2,5-oxadiazole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[8] This inhibition can lead to cell cycle arrest and apoptosis.[9]

Diagram of the EGFR Signaling Pathway and Points of Inhibition:

Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,5-oxadiazole derivatives.

Nitric Oxide (NO) Donating Properties and Cardiovascular Applications

The N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans, are a particularly interesting class of compounds due to their ability to release nitric oxide (NO) in the presence of thiols. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The controlled release of NO from furoxan derivatives makes them promising candidates for the treatment of cardiovascular diseases such as hypertension and angina.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of research in this field, it is crucial to employ standardized and validated experimental protocols. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of 1,2,5-oxadiazole derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,5-oxadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[4]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[4]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[4]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (control), 2 µl of EGFR enzyme, and 2 µl of a substrate/ATP mixture.[10]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[10]

-

ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[10]

-

Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[10]

-

Signal Measurement: Record the luminescence signal.[10]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for EGFR inhibition can be calculated from a dose-response curve.

Future Perspectives and Conclusion

The 1,2,5-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, ensure that this heterocyclic system will remain a focus of medicinal chemistry research. Future efforts will likely concentrate on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, as well as exploring new therapeutic applications. While many promising 1,2,5-oxadiazole derivatives are in preclinical development, their progression into clinical trials will be the ultimate validation of their therapeutic potential.[11]

This guide has provided a comprehensive overview of the medicinal chemistry of 1,2,5-oxadiazole derivatives, from their fundamental synthesis to their complex biological activities and the experimental protocols used for their evaluation. It is our hope that this information will serve as a valuable resource for scientists and researchers dedicated to the advancement of drug discovery and development.

References

- Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(7), 3549-3556.

- Zhang, Y., et al. (2021).

- Basile, L., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3549-3556.

- Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3743-3756.

- El-Adl, K., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-18.

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

- Di Micco, S., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5129.

- Al-Tel, T. H., et al. (2007). Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorganic & Medicinal Chemistry, 15(2), 972-981.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry, 16(12), 1045-1062.

- El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6599.

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

- Dokla, E. M. E., et al. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Scientific Reports, 14(1), 5392.

-

Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 12(1), 18880.

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

- Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ChemMedChem.

Sources

- 1. rsc.org [rsc.org]

- 2. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

Methodological & Application

Application Note: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Characterizing Muscarinic Receptor Agonists Using N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Abstract

This document provides a detailed protocol for developing a robust, high-throughput in vitro assay to characterize the activity of novel compounds targeting muscarinic acetylcholine receptors (mAChRs). We utilize N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, a compound featuring the versatile 1,2,5-oxadiazole scaffold, as a representative test agent. The 1,2,5-oxadiazole (furazan) class of heterocyclic compounds is noted for a wide range of pharmacological activities.[1] This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to quantify cyclic adenosine monophosphate (cAMP) levels in response to the activation of G protein-coupled receptors (GPCRs), specifically focusing on the Gi/o-coupled M2 muscarinic receptor.

Introduction and Scientific Principle

Muscarinic acetylcholine receptors are critical GPCRs involved in regulating numerous physiological processes, making them key targets for drug discovery.[2] The five subtypes (M1-M5) couple to different G proteins to initiate downstream signaling. M2 and M4 receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2]

The 1,2,5-oxadiazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The specific compound, N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, contains structural motifs suggestive of potential interaction with neurological targets. Similar oxadiazole derivatives have been investigated for their roles in targeting central nervous system disorders.[6] Therefore, establishing a reliable assay to screen such compounds for activity at targets like muscarinic receptors is a critical step in early-phase drug development.

This protocol employs a competitive immunoassay based on HTRF technology. HTRF is a robust fluorescence resonance energy transfer (FRET) technique that uses a long-lifetime europium (Eu) chelate as the donor fluorophore and a compatible dye (e.g., ULight™ or d2) as the acceptor.[7][8][9] The assay measures cAMP produced by cells through competition between native cAMP and a europium-labeled cAMP tracer for binding to a specific anti-cAMP antibody coupled to the acceptor dye.[7][10] When the antibody-acceptor binds the Eu-labeled tracer, excitation of the europium donor results in energy transfer and a high FRET signal. Cellular cAMP produced upon receptor modulation competes for this binding, leading to a decrease in the FRET signal that is inversely proportional to the amount of intracellular cAMP.[7][10][11]

// Pathway connections Agonist -> M2_Receptor [label="Binds"]; M2_Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP [label="Conversion Blocked", style=dashed, arrowhead="tee"]; ATP -> AC [label="Substrate"]; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates Targets"];

end_dot

Figure 1. High-level overview of the Gi-coupled GPCR signaling pathway and the HTRF assay principle.

Materials and Reagents

| Item | Supplier | Catalog Number | Comments |

| CHO-K1 M2 Cells | ATCC | e.g., CRL-1762 | Chinese Hamster Ovary cells stably expressing the human M2 receptor. |

| F-12K Medium | ATCC | 30-2004 | Cell culture medium. |

| Fetal Bovine Serum (FBS) | Gibco | 10082147 | |

| Penicillin-Streptomycin | Gibco | 15140122 | |

| Geneticin (G418) | Gibco | 10131035 | Selection antibiotic. |

| LANCE® Ultra cAMP Kit | Revvity | TRF0263 | Contains Eu-cAMP tracer, ULight Anti-cAMP Ab, Detection Buffer. |

| N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | Custom Synthesis | N/A | Test Compound. |

| Carbachol | Sigma-Aldrich | C4382 | Reference M2 agonist. |

| Forskolin | Sigma-Aldrich | F6886 | Adenylyl cyclase activator. |

| IBMX | Sigma-Aldrich | I5879 | Phosphodiesterase (PDE) inhibitor. |

| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Solvent for compounds. |

| White, Opaque 384-well Plates | Greiner Bio-One | 781080 | Low-volume, suitable for fluorescence assays. |

| HTRF-compatible Plate Reader | e.g., EnVision® | N/A | Required for TR-FRET measurements. |

Experimental Protocols

Cell Culture and Maintenance

-

Rationale: Proper cell maintenance is critical for assay reproducibility. Cells should be kept at low passage numbers and maintained in a logarithmic growth phase to ensure consistent receptor expression and cellular health.

-

Culture CHO-K1 M2 cells in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

Compound Preparation

-

Rationale: Accurate compound handling and dilution are fundamental for generating reliable dose-response data. Using a consistent DMSO concentration across all wells minimizes solvent effects.

-

Test Compound Stock: Prepare a 10 mM stock solution of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in 100% DMSO.

-

Reference Agonist Stock: Prepare a 10 mM stock solution of Carbachol in sterile water.

-

Forskolin Stock: Prepare a 10 mM stock solution of Forskolin in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the test and reference compounds in a 96-well plate to create a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

In Vitro cAMP Assay Protocol

-

Rationale: This protocol is optimized for a 384-well plate format to conserve reagents and increase throughput.[12] The inclusion of Forskolin is essential for studying Gi-coupled receptors; it elevates basal cAMP levels, allowing for the detection of a subsequent decrease upon agonist stimulation.[2] IBMX, a PDE inhibitor, is included to prevent the degradation of cAMP, thereby amplifying the assay signal.[13]

-

Cell Seeding:

-

Harvest CHO-K1 M2 cells using a non-enzymatic cell dissociation buffer.

-

Resuspend cells in assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[13]

-

Seed 5 µL of the cell suspension into each well of a white, opaque 384-well plate. The optimal cell number (typically 2,000-10,000 cells/well) should be determined empirically.

-

-

Compound Addition & Stimulation:

-

Add 5 µL of Forskolin solution to all wells except the negative control. The final concentration should be optimized (typically 1-10 µM).

-

Add 5 µL of the serially diluted test compound or reference agonist. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Seal the plate and incubate for 30 minutes at room temperature.[12][14]

-

-

Cell Lysis and HTRF Reagent Addition:

-

Prepare the HTRF detection reagents according to the LANCE Ultra cAMP Kit manual.[7]

-

Add 5 µL of the Eu-cAMP tracer solution to each well.

-

Add 5 µL of the ULight-anti-cAMP antibody solution to each well.

-

Seal the plate, protect from light, and incubate for 1 hour at room temperature.

-

-

Data Acquisition:

-

Remove the plate seal.

-

Read the plate on an HTRF-compatible reader using an excitation wavelength of 320 or 340 nm and simultaneous emission detection at 665 nm (acceptor) and 615 nm (donor).

-

// Workflow sequence A -> C; B -> D; C -> D -> E -> F -> G -> H -> I -> J; }

end_dot

Figure 2. Step-by-step experimental workflow for the M2 receptor cAMP assay.

Data Analysis and Interpretation

HTRF Ratio Calculation

The primary output is the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (615 nm). This ratiometric measurement corrects for well-to-well variations and compound interference.

-

HTRF Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

Data Normalization

To compare results across different experiments, data should be normalized to the assay controls.

-

% Inhibition = 100 * (1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal)))

-

Max Signal (0% Inhibition): Wells with cells, Forskolin, and vehicle (DMSO).

-

Min Signal (100% Inhibition): Wells with cells, Forskolin, and a saturating concentration of a known agonist (e.g., Carbachol).

-

Dose-Response Curve and IC₅₀ Determination

Plot the normalized % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (sigmoidal, 4PL) to fit the data and determine the IC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibition.[15][16][17] Software such as GraphPad Prism is highly recommended for this analysis.[15][16][18]

| Parameter | Description | Example Value |

| IC₅₀ | The molar concentration of an agonist that produces 50% of the maximum possible inhibition of the Forskolin-stimulated response. | 150 nM |

| Hill Slope | Describes the steepness of the curve. A slope of -1.0 is typical for a simple bimolecular interaction. | -0.95 |

| Max Inhibition | The maximum percentage of inhibition achieved at saturating compound concentrations. | 98% |

| R² | Goodness-of-fit statistic. Values closer to 1.0 indicate a better fit of the curve to the data. | 0.992 |

Assay Validation and Trustworthiness

To ensure the assay is robust and suitable for screening, a key validation parameter is the Z'-factor.[19][20] The Z'-factor is a measure of the statistical effect size and provides an assessment of the separation between the positive and negative controls.[19][21]

-

Z'-factor Formula: 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

-

μ_p and σ_p are the mean and standard deviation of the positive control (Max Signal).

-

μ_n and σ_n are the mean and standard deviation of the negative control (Min Signal).

-

An assay is considered excellent for high-throughput screening if the Z'-factor is between 0.5 and 1.0.[22][23] A value below 0.5 indicates that the assay may not be reliable for identifying hits.[22][23]

Conclusion

This application note provides a comprehensive, step-by-step protocol for establishing an in vitro HTRF cAMP assay to characterize compounds acting on Gi-coupled muscarinic receptors. By using N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a model compound, we illustrate a robust methodology applicable to the screening and pharmacological characterization of novel chemical entities. The described workflow, from cell culture to data analysis and validation, ensures the generation of high-quality, reproducible data essential for drug development professionals.

References

-

Sheremetev, A. B., & Yudin, I. L. (2016). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2016(4), M907. [Link]

-

GraphPad. (n.d.). Analyzing Dose-Response Data. GraphPad Prism 3 Guide. Retrieved January 28, 2026, from [Link]

-

Leppik, R. A., & Ehlert, F. J. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved January 28, 2026, from [Link]

-

GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 28, 2026, from [Link]

-

Plebańska, M., & Derevyanko, N. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved January 28, 2026, from [Link]

-

Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1013. [Link]

-

GraphPad. (n.d.). Tutorial: Plotting dose-response curves. Retrieved January 28, 2026, from [Link]

-

Sharma, N., & Parikh, K. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 3457–3472. [Link]

-

Tanaka, T., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS ONE, 16(10), e0258144. [Link]

-

Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

-

BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 28, 2026, from [Link]

-

MySkinRecipes. (n.d.). N-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine. Retrieved January 28, 2026, from [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

-

Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved January 28, 2026, from [Link]

-

Plebańska, M., & Derevyanko, N. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Oreate AI. (2024). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved January 28, 2026, from [Link]

-

Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved January 28, 2026, from [Link]

-

Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

-

Clark, J. (2013, March 19). Graphpad Prism - plotting and analysis of dose-response data [Video]. YouTube. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 34. [Link]

-

Shanghai Weichi Biotechnology Co., Ltd. (n.d.). LANCE Ultra cAMP Detection Kit-Revvity. Retrieved January 28, 2026, from [Link]

-

Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

-

Kholoda, S. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 55-63. [Link]

Sources

- 1. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. mdpi.com [mdpi.com]

- 6. N-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine [myskinrecipes.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. bioline.ru [bioline.ru]

- 13. blossombio.com [blossombio.com]

- 14. youtube.com [youtube.com]

- 15. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]

- 16. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]

- 17. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]

- 18. youtube.com [youtube.com]

- 19. Z-factor - Wikipedia [en.wikipedia.org]

- 20. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 23. bmglabtech.com [bmglabtech.com]

Application Note: High-Throughput Screening of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine for Novel Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, a small molecule with potential therapeutic applications. Given the established broad-spectrum biological activities of oxadiazole derivatives—ranging from anticancer to anti-inflammatory effects—this compound represents a promising candidate for extensive biological interrogation. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to explore the bioactivity of this compound in a systematic and efficient manner. We will delve into the rationale behind assay selection, provide step-by-step protocols for relevant HTS assays, and discuss the critical aspects of data analysis and quality control to ensure the generation of robust and reliable results.

Introduction: The Therapeutic Potential of Oxadiazole Derivatives

The oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. The 1,2,5-oxadiazole (furazan) subclass, in particular, has garnered significant interest. The metabolic stability and unique electronic properties of this ring system make it an attractive moiety for the design of novel therapeutic agents. N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine, the subject of this guide, is a relatively under-explored member of this family. Its structural features suggest the potential for interaction with various biological targets. High-throughput screening (HTS) provides a powerful platform to rapidly assess the bioactivity of this compound against a multitude of cellular and biochemical targets, thereby accelerating the discovery of its therapeutic potential.[1]

Strategic Approach to High-Throughput Screening

A successful HTS campaign for a novel compound necessitates a carefully planned, multi-tiered approach. This involves a primary screen to identify initial "hits," followed by secondary and tertiary screens to confirm activity and elucidate the mechanism of action.

Figure 1: A generalized workflow for the high-throughput screening and hit validation of a novel compound.

Recommended Primary High-Throughput Screening Assays

Based on the known activities of related oxadiazole compounds, we propose a panel of primary assays to cast a wide net for identifying the biological effects of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

Cell Viability/Cytotoxicity Assay

This is a fundamental first-pass screen to identify any general cytotoxic or cytostatic effects of the compound. High-throughput cell viability assays are crucial for identifying compounds that selectively target cancer cells or for flagging compounds with general toxicity.[1] A widely used and robust method is the MTT assay, which measures the metabolic activity of cells.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare a stock solution of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in DMSO. Using an automated liquid handler, perform a serial dilution and add 10 µL of the compound solution to the cell plates to achieve a final concentration range (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Kinase Activity Assay

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] A universal, luminescent kinase assay, such as the Kinase-Glo® assay, is well-suited for HTS.[4] This assay measures ATP consumption, a universal feature of kinase reactions.[4]

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a representative kinase like PIM1)

-

Reagent Preparation: Prepare the kinase reaction buffer, kinase (e.g., recombinant PIM1), substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration should be near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]

-

Compound Plating: In a 384-well plate, add 5 µL of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine at various concentrations. Include a known inhibitor as a positive control and DMSO as a negative control.

-

Kinase/Substrate Addition: Add 10 µL of a pre-mixed solution of the kinase and its substrate to each well.

-

Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.

-

Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed).

NF-κB Reporter Gene Assay

The NF-κB (Nuclear Factor kappa B) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[5] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[5] A reporter gene assay provides a functional readout of the pathway's activity.[6]

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Seeding: Seed a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293/NF-κB-luc) in a 384-well plate at a suitable density. Incubate overnight.

-

Compound Treatment: Add N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine at various concentrations to the cells.

-

Pathway Activation: After a 1-hour pre-incubation with the compound, stimulate the NF-κB pathway by adding an agonist (e.g., TNFα or PMA) to all wells except the unstimulated control.[7]

-

Incubation: Incubate the plates for 6-24 hours to allow for reporter gene expression.[7][8]

-

Lysis and Luciferase Assay: Add a luciferase assay reagent (e.g., ONE-Glo™) to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Data Acquisition: Measure the luminescence using a plate reader. A decrease in luminescence in stimulated wells indicates inhibition of the NF-κB pathway.

Data Analysis and Quality Control: Ensuring Robustness

Rigorous data analysis and quality control are paramount in HTS to minimize false positives and negatives.

Quality Control Metrics

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It reflects the separation between the positive and negative control signals.

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

-

SDpos and SDneg are the standard deviations of the positive and negative controls.

-

Meanpos and Meanneg are the means of the positive and negative controls.

| Z'-factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Marginal |

| < 0 | Unacceptable |

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[9][10]

Hit Identification and Confirmation

Primary Hit Selection: Hits from the primary screen are typically identified based on a predefined activity threshold, often set at a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[11]

Hit Confirmation: Putative hits must be re-tested to confirm their activity. This involves re-sourcing the compound and testing it in the primary assay to rule out experimental artifacts.

Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values). This is a critical step in prioritizing hits for further investigation.

Figure 2: A flowchart illustrating the data analysis pipeline for an HTS campaign.

Concluding Remarks

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine presents an exciting opportunity for the discovery of novel bioactive agents. The application of the high-throughput screening protocols detailed in this guide will enable a comprehensive evaluation of its therapeutic potential across various disease-relevant pathways. By adhering to rigorous experimental design, stringent quality control, and a systematic data analysis pipeline, researchers can confidently identify and validate promising biological activities, paving the way for future lead optimization and drug development efforts.

References

-

Zhang JH, Chung TD, Oldenburg KR. (1999) A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 4(2), 67-73. [Link]

-

GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

-

BellBrook Labs. (2026) Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

-

Calyxt. (2016) A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods Mol Biol. 1601:203-216. [Link]

-

Cambridge MedChem Consulting. (2017) Analysis of HTS data. [Link]

-

INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

-

Lloyd, M. (2023) Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

-

National Center for Biotechnology Information. (2013) Cell Viability Assays. In: Assay Guidance Manual. [Link]

-

Lee, S. K., et al. (2008). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. BMC Cancer, 8, 286. [Link]

-

Wikipedia. Z-factor. [Link]

-

Gribbon, P., et al. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99–107. [Link]

-

Ota, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 786–795. [Link]

-

Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]

-

Abeomics. NF-kB Reporter Assay|Compound Screening Services. [Link]

-

On HTS. (2023) Z-factor. [Link]

-

Sygnature Discovery. High Throughput Drug Screening. [Link]

-

St-Denis, N., et al. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1173, 107–118. [Link]

-

Collaborative Drug Discovery. (2023) Plate Quality Control. [Link]

Sources

- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. promega.co.uk [promega.co.uk]

- 5. abeomics.com [abeomics.com]

- 6. promega.com [promega.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 10. support.collaborativedrug.com [support.collaborativedrug.com]

- 11. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in Human Plasma

Abstract

This document details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine in human plasma. The 1,2,5-oxadiazole heterocycle is a key scaffold in medicinal chemistry, and precise quantification of drug candidates containing this moiety is critical for pharmacokinetic and toxicokinetic studies.[1][2][3] This method employs a simple protein precipitation extraction procedure and utilizes hydrophilic interaction liquid chromatography (HILIC) for optimal retention of this polar analyte. Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is developed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline to ensure data integrity and reliability for regulatory submissions.[4][5][6]

Introduction and Method Principles

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a small molecule of interest in drug discovery programs. Its structure, featuring a secondary amine and an oxadiazole ring, presents specific analytical challenges. The oxadiazole ring is known for its metabolic stability, making it a valuable component in drug design.[2][7] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Analyte Physicochemical Properties & Strategic Implications

A successful bioanalytical method is built upon a foundational understanding of the analyte's properties. Key predicted properties for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine are summarized below.

| Property | Predicted Value | Source | Implication for Method Development |

| Molecular Formula | C₅H₉N₃O | EPA[8] | Exact mass calculation for MS tuning. |

| Molecular Weight | 127.15 g/mol | EPA[8] | Basis for precursor ion selection. |

| pKa (Basic) | 6.04 | EPA[8] | The secondary amine will be readily protonated below this pH, ideal for positive ion ESI and providing a handle for HILIC retention. |

| LogP (Octanol-Water) | 0.308 | EPA[8] | Indicates high polarity. Retention on traditional C18 columns will be poor. HILIC is the logical alternative.[9] |

| Water Solubility | 1.63 mol/L | EPA[8] | High solubility facilitates extraction into aqueous/organic mixtures. |

The Rationale for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small-molecule quantification in complex biological fluids.[10] Its power lies in the combination of physical separation by LC with the highly selective and sensitive mass-based detection by MS/MS. The Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating background noise.

Internal Standard Selection

An appropriate internal standard (IS) is critical for correcting for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., D₃- or ¹³C-labeled N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine). A SIL-IS co-elutes chromatographically and exhibits identical ionization behavior, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties must be used. For this protocol, we will proceed assuming the availability of its deuterated analog, N-(methyl-d₃)-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine , as the internal standard.

Materials and Methods

Chemicals and Reagents

-

Analyte: N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (Reference Standard, >99% purity)

-

Internal Standard (IS): N-(methyl-d₃)-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (Reference Standard, >99% purity)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

-

Additives: Ammonium Formate (≥99.0%), Formic Acid (LC-MS Grade, ~99%)

-

Matrix: Blank Human Plasma (K₂EDTA anticoagulant) sourced from at least six unique donors.

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

-

MS System: Sciex Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source.

-

Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Analyte and IS reference standards and dissolve in 5 mL of methanol to create individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 Acetonitrile:Water to create working solutions for calibration standards (CS) and quality controls (QC).

-

Calibration Standards & QCs: Spike blank human plasma at a 5% (v/v) ratio with the appropriate working solutions to prepare CS at 8-10 non-zero levels and QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Method Development Strategy

The method development process is a systematic approach to optimize each component of the analysis, from mass spectrometry to chromatography and sample preparation.

Mass Spectrometer Optimization

The initial step is to determine the optimal mass spectrometer parameters for the analyte and IS. This is achieved by direct infusion of a standard solution (~100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) into the mass spectrometer.

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine [myskinrecipes.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. mdpi.com [mdpi.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Note & Protocols: N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a Tunable Formaldehyde-Releasing Chemical Probe

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, pharmacology, and microbiology.

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a novel chemical probe. We propose its utility as a tunable, pH-sensitive formaldehyde-releasing agent. The 1,2,5-oxadiazole (furazan) moiety offers metabolic stability and unique electronic properties that can be exploited for controlled formaldehyde release under specific physiological conditions, such as the acidic microenvironments of tumors or bacterial infections. This guide details the underlying mechanism, provides step-by-step protocols for its synthesis and validation, and outlines its application in studying formaldehyde-mediated biological processes and as a potential antimicrobial agent.

Introduction: The Rationale for a Novel Formaldehyde Donor

Formaldehyde is a highly reactive, endogenous metabolite essential for one-carbon metabolism, yet cytotoxic at elevated concentrations. Its ability to crosslink proteins and nucleic acids makes it a potent, broad-spectrum biocide.[1][2] This reactivity has been therapeutically harnessed in agents like methenamine, which releases formaldehyde in the acidic environment of the urinary tract to act as an antiseptic.[1][3] However, the development of new formaldehyde-releasing probes is driven by the need for greater control over the release kinetics and targeting to specific cellular or tissue microenvironments.

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine is a novel compound designed to serve this purpose. The core of this probe is the 1,2,5-oxadiazole ring, a heterocyclic motif known for its inclusion in various biologically active compounds.[4][5] We hypothesize that the N-methylmethanamine substituent, attached to the electron-withdrawing oxadiazole ring, can undergo pH-dependent hydrolysis to release formaldehyde. This controlled release mechanism makes it a valuable tool for a range of research applications.

Key Advantages:

-

Tunable Release: The electronic properties of the oxadiazole ring can be modified to tune the rate of formaldehyde release.

-

Targeted Activity: The probe's activity is enhanced in acidic environments, offering potential for selective action in pathological tissues like tumors or sites of infection.

-

Broad-Spectrum Biocidal Activity: The released formaldehyde is a non-specific electrophile, minimizing the development of microbial resistance.[1]

Proposed Mechanism of Action

The proposed mechanism of action for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine as a formaldehyde donor is analogous to that of methenamine.[6] Under acidic conditions, the methanamine moiety is protonated, facilitating its hydrolysis to release formaldehyde and the corresponding methylamine derivative.

Diagram: Proposed pH-Dependent Hydrolysis and Mechanism of Action

Caption: Proposed mechanism of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine action.

Synthesis and Characterization

The synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine can be achieved through a two-step process involving the formation of an imine from 4-methyl-1,2,5-oxadiazole-3-carbaldehyde, followed by reduction.

Protocol 3.1: Synthesis of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Materials:

-

4-methyl-1,2,5-oxadiazole-3-carbaldehyde[7]

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Standard glassware for organic synthesis

Procedure:

-

Imine Formation:

-

Dissolve 1.0 eq of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.2 eq of methylamine solution dropwise while stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the aldehyde is consumed.

-

-

Reduction to Amine:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 1.5 eq of sodium borohydride in small portions. Caution: Gas evolution (hydrogen) will occur.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

-

Table 1: Physicochemical Properties and Characterization Data

| Property | Expected Value/Method |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.15 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Purity (by HPLC) | >95% |